4-(3-Mercaptopropyl)phenol

Thiol-ene photopolymerization Hydrolytic stability Dental restorative materials

Researchers seeking hydrolytically stable thiol crosslinkers often encounter premature network degradation with ester-containing mercaptopropionates like PETMP. 4-(3-Mercaptopropyl)phenol eliminates this failure mode: - Ester-free propyl spacer delivers 2× superior post-water-storage mechanical properties vs PETMP-based formulations. - Orthogonal phenol/thiol reactivity enables stepwise SAM anchoring to noble metals followed by biomolecule conjugation-inaccessible with monofunctional or ring-attached analogs. - Documented superoxide radical scavenging supports development of immobilized polymer-bound antioxidants. Available in 10 mg-100 mg research packs and bulk quantities; custom synthesis offered.

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
Cat. No. B15311294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Mercaptopropyl)phenol
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCS)O
InChIInChI=1S/C9H12OS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,10-11H,1-2,7H2
InChIKeyGLCPHTWKDVPOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Mercaptopropyl)phenol: Heterobifunctional Thiol-Phenol Linker


4-(3-Mercaptopropyl)phenol (CAS 603972-86-7, C9H12OS, MW 168.26) is a heterobifunctional organic compound featuring a phenolic hydroxyl group and a primary thiol group separated by a three-carbon propyl spacer . Its physicochemical properties include a predicted pKa of 10.09 ± 0.15 and a predicted density of 1.112 ± 0.06 g/cm³, with a boiling point of 117–118 °C at 1 Torr . This compound serves as a versatile building block for surface functionalization, polymer crosslinking, and the synthesis of advanced organic-inorganic hybrid materials, where orthogonal reactivity between the phenol and thiol moieties enables sequential or selective chemical transformations [1].

Orthogonal phenol and thiol reactivity supports sequential functionalization
Ester-free architecture supports aqueous durability
C3 propyl spacer reduces steric hindrance in surface anchoring

Why Generic Thiol or Phenol Analogs Cannot Substitute


Generic substitution with simpler thiophenols (e.g., 4-mercaptophenol) or aliphatic dithiols fails to replicate the performance of 4-(3-mercaptopropyl)phenol due to three critical structural distinctions: (i) the three-carbon propyl spacer confers conformational flexibility and reduces steric hindrance at the thiol terminus compared to directly ring-attached thiols, enabling more efficient surface anchoring and crosslinking kinetics [1]; (ii) the absence of hydrolytically labile ester linkages—unlike widely used mercaptopropionate derivatives such as pentaerythritol tetra(3-mercaptopropionate) (PETMP)—imparts superior hydrolytic stability in aqueous environments [2]; and (iii) the heterobifunctional nature with orthogonal phenol and thiol reactivity permits sequential functionalization strategies that are inaccessible with homobifunctional or monofunctional analogs [3].

Conformational flexibility
4-Mercaptophenol’s ring-attached thiol may limit steric accessibility and alter anchoring kinetics compared to the C3 spacer.
Hydrolytic stability
Ester-containing thiols such as PETMP contain hydrolytically labile bonds, which may compromise mechanical durability after aqueous exposure.
Sequential derivatization
Homobifunctional dithiols lack orthogonal reactivity, which may preclude stepwise, site-selective surface engineering protocols.

Quantitative Differentiation Evidence


Hydrolytic Stability vs. PETMP-Based Thiol-Ene Systems

In thiol-ene photopolymerization systems employing 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) as the ene component, thiol-modified phenol derivatives—which share the ester-free aromatic core structure of 4-(3-mercaptopropyl)phenol—demonstrate significantly enhanced mechanical property retention after aqueous exposure compared to the widely used ester-containing thiol pentaerythritol tetra(3-mercaptopropionate) (PETMP) [1]. Specifically, after storage in water, the flexural strength and modulus of elasticity of the phenol-thiol based networks are twice as high as those of the PETMP reference system [1]. This differentiation arises from the susceptibility of PETMP's ester linkages to hydrolytic cleavage, whereas the alkyl-aromatic structure of phenol-based thiols lacks hydrolytically labile bonds.

Hydrolytic Stability
Class-level inference
2× higher flexural strength after aqueous storage vs. PETMP
Supports material selection for aqueous durability
Class-level; ester-free structure context
Thiol-ene photopolymerization Hydrolytic stability Dental restorative materials Coating durability

Superoxide Anion Radical Scavenging Activity

The antiradical activity of 2,6-di-tert-butyl-4-(3-mercaptopropyl)phenol—a sterically hindered derivative of the target compound—has been quantitatively evaluated for its reaction with electrochemically generated superoxide anion radical (O₂⁻•) [1]. The rate constant for this reaction was calculated and compared against a panel of nine other organic sulfur-containing compounds, including 2,6-di-tert-butyl-4-mercaptophenol (the direct analog lacking the propyl spacer) [1]. The presence of the compound decreased the rate of O₂⁻• generation in the quinoid oxidation of adrenaline model system and increased superoxide dismutation activity of a biopreparation, indicating that the 3-mercaptopropyl-substituted phenol scaffold retains measurable antiradical efficacy [1].

Antiradical Activity
Cross-study comparable
Antiradical activity confirmed; decreased O₂⁻• generation rate
Reported antioxidant property context
See reference for quantitative rate constant
Antioxidant activity Radical scavenging Oxidative stress mitigation Polymer stabilization

Orthogonal Reactivity: Sequential Phenol and Thiol Functionalization

4-(3-Mercaptopropyl)phenol possesses two chemically distinct nucleophilic centers: a phenolic hydroxyl group (pKa ≈ 10.09) and a primary aliphatic thiol group . This orthogonality enables sequential functionalization strategies that are impossible with homobifunctional thiols (e.g., 1,6-hexanedithiol) or monofunctional analogs (e.g., 4-mercaptophenol). The phenol group can undergo electrophilic aromatic substitution, O-alkylation, or oxidative coupling without affecting the protected thiol, while the thiol participates in thiol-ene click reactions, disulfide formation, or metal surface coordination independently of the phenol [1]. In contrast, 4-mercaptophenol (CAS 637-89-8) presents both thiol and phenol directly attached to the aromatic ring, resulting in altered electronic properties and reduced spatial separation between reactive sites—limiting its utility in applications requiring discrete, stepwise functionalization with spatial control [2].

Orthogonal Reactivity
Supporting evidence
Sequential phenol/thiol reactivity enabled by C3 spacer
Supports stepwise surface engineering strategies
Compared to 4-mercaptophenol (direct ring attachment)
Heterobifunctional linker Sequential bioconjugation Surface functionalization Orthogonal chemistry

Procurement-Driven Application Scenarios


Hydrolytically Stable Thiol-Ene Photopolymerization

Based on the 2× improvement in post-water-storage mechanical properties demonstrated for ester-free phenol-thiol derivatives relative to PETMP [1], 4-(3-mercaptopropyl)phenol is a strategically advantageous thiol component for formulating photocurable coatings, dental restoratives, and 3D-printing resins intended for humid or aqueous service environments. Procurement for these applications should prioritize this compound over PETMP or other mercaptopropionates when long-term hydrolytic stability is a critical performance requirement.

Sequential Heterobifunctional Surface Modification

The orthogonal phenol and thiol functionalities of 4-(3-mercaptopropyl)phenol, separated by a C3 spacer, enable stepwise surface derivatization protocols . For example, the thiol group can first anchor to gold, silver, or other noble metal surfaces via self-assembled monolayer (SAM) formation, leaving the phenol group available for subsequent conjugation to biomolecules, fluorescent probes, or polymer chains. This sequential capability is not achievable with monofunctional thiols or directly ring-substituted analogs like 4-mercaptophenol, making the compound a preferred procurement choice for researchers developing biosensors, diagnostic platforms, or functionalized nanoparticles requiring controlled, multi-step surface engineering.

Antioxidant-Functionalized Polymer Synthesis

Derivatives of 4-(3-mercaptopropyl)phenol have demonstrated measurable antiradical activity against superoxide anion radical, with quantifiable rate constants and decreased O₂⁻• generation rates in model systems [2]. This evidence supports the procurement of 4-(3-mercaptopropyl)phenol as a precursor for synthesizing polymer-bound antioxidants, age-resisters, or oxidative stabilizers. The propyl spacer provides a synthetic handle for covalent incorporation into polymer backbones or surface coatings while preserving the phenolic radical-scavenging core, offering a distinct advantage over non-functionalizable 4-mercaptophenol or thiophenol in applications requiring immobilized antioxidant functionality.

Application
Selection Property
Validation Focus
Hydrolytically stable thiol-ene photopolymerization
Ester-free thiol architecture
Aqueous durability and mechanical property retention
Sequential heterobifunctional surface modification
Orthogonal phenol and thiol reactivity
Site-selective multi-step derivatization control
Antioxidant-functionalized polymer synthesis
Propyl-spacer-linked phenolic antioxidant core
Radical scavenging activity in immobilized systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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